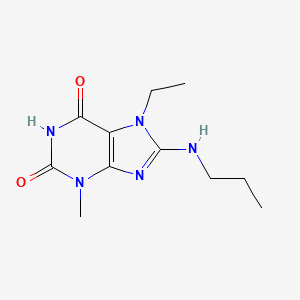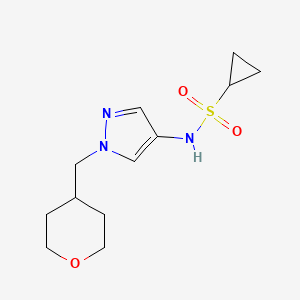
7-ethyl-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-ethyl-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione, also known as EPPD, is a purine-based compound that has been extensively studied for its potential use in scientific research. EPPD is a derivative of the well-known drug, caffeine, and has been shown to have a range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Properties
- Molecular Geometry and Hydrogen Bonding : The molecular geometry of related purine derivatives, like 8-benzylamino-3,7-dihydro-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}-1,3-dimethyl-1H-purine-2,6-dione, has been analyzed. These studies focus on the planarity of fused rings, conformation of substituent groups, and hydrogen bonding networks (Karczmarzyk et al., 1995).
Chemical Reactions and Synthesis
- Reaction with Glycerol Epichlorohydrin : Research on the reaction of 2-aminotheophyllines with glycerol epichlorohydrin has led to the formation of various compounds like 7-(2-hydroxy-3-chloro-1-propyl)-8-arylaminotheophylline (Kremzer et al., 1981).
Biological and Pharmacological Studies
- Cardiovascular Activity : Synthesized derivatives of related compounds have been tested for their electrocardiographic, antiarrhythmic, and hypotensive activity, with some displaying significant effects (Chłoń-Rzepa et al., 2004).
- Antidepressant Properties : A synthesized derivative, 8-cyclohexylamino-1-ethyl-3-methyl-7-(1,1-dioxothietan-3-yl)-1H-purine-2,6(3H,7H)-dione, has shown antidepressant activity, indicating the therapeutic potential of these compounds (Khaliullin et al., 2017).
Novel Synthesis Methods
- New Synthesis Techniques : Research has been conducted on new synthesis methods for derivatives of purine, such as 7-methyl-8-oxoguanosine, which contributes to the development of new pharmaceuticals (Kini et al., 1987).
Antiviral Research
- SARS Coronavirus Inhibitor : A closely related compound, 7-ethyl-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione, has been identified as a potential inhibitor against SARS coronavirus helicase, demonstrating significant inhibitory effects on the virus's ATP hydrolysis and double-stranded DNA unwinding activities (Cho et al., 2015).
Antimicrobial Activities
- Antimicrobial Potential : Synthesized derivatives of purin-8-ones have been tested for antimicrobial activities against various bacteria, providing insights into the development of new antibacterial agents (Sharma et al., 2004).
Eigenschaften
IUPAC Name |
7-ethyl-3-methyl-8-(propylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O2/c1-4-6-12-10-13-8-7(16(10)5-2)9(17)14-11(18)15(8)3/h4-6H2,1-3H3,(H,12,13)(H,14,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAWTRPZFNFMOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC2=C(N1CC)C(=O)NC(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2419710.png)
![3-fluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2419711.png)
![(Z)-ethyl 2-(6-acetamido-2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2419712.png)

![ethyl 3-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]propanoate](/img/structure/B2419717.png)
![N-(3-fluoro-4-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2419720.png)

![4-Bromo-2-{[(3-ethylphenyl)amino]methyl}phenol](/img/structure/B2419724.png)
![Benzyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2419726.png)

![(E)-N-(5-(3-(2-chlorophenyl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2419730.png)

![N-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2419732.png)
